molecular formula C12H13F3N2O3 B5147480 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol

1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol

Cat. No. B5147480
M. Wt: 290.24 g/mol
InChI Key: FLUTWJLCAAXTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic compounds. This compound has been extensively studied for its potential applications in the treatment of alcoholism, cancer, and other diseases.

Mechanism of Action

The mechanism of action of 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol involves the reversible inhibition of aldehyde dehydrogenase, which is a key enzyme in the metabolism of toxic aldehydes. By inhibiting this enzyme, the compound reduces the rate of aldehyde metabolism, leading to an accumulation of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol depend on the specific biological system being studied. In general, the compound has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been shown to have anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol in lab experiments is its high potency and specificity for aldehyde dehydrogenase. This allows researchers to selectively inhibit this enzyme and study its role in various biological processes. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol. One area of interest is the development of more potent and selective inhibitors of aldehyde dehydrogenase for use in cancer therapy. Another area of research is the investigation of the compound's effects on other enzymes and metabolic pathways, which could lead to the discovery of new drug targets. Finally, there is a need for further studies on the safety and toxicity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is highly soluble in organic solvents.

Scientific Research Applications

1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol is widely used in scientific research as a tool to study the role of aldehyde dehydrogenase in various biological processes. It has been shown to be effective in inhibiting the activity of this enzyme in vitro and in vivo, leading to a range of physiological and biochemical effects.

properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-6-8(17(19)20)3-4-11(10)16-5-1-2-9(18)7-16/h3-4,6,9,18H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUTWJLCAAXTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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